molecular formula C12H9F3N2O2 B1351140 Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate CAS No. 252959-76-5

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Cat. No.: B1351140
CAS No.: 252959-76-5
M. Wt: 270.21 g/mol
InChI Key: XKMRJSFJQOOMKF-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable naphthyridine precursor using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) under appropriate reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of enzymatic activities or inhibition of specific biological pathways .

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-6-7-4-3-5-16-10(7)17-9(8)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMRJSFJQOOMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382190
Record name ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252959-76-5
Record name ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Q & A

Q1: What is the role of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate in the synthesis of the antimicrobial compounds discussed in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines. [] These synthesized compounds exhibited promising antibacterial and antifungal activities. The research outlines a three-step procedure beginning with this compound to arrive at the final compounds.

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